![molecular formula C16H15N3OS B2487916 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 688355-99-9](/img/no-structure.png)
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors like aniline derivatives. For instance, novel quinazolin-4(3H)-ones can be synthesized by reacting the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various alkyl and aryl ketones, a method that highlights the versatility of quinazoline chemistry in generating compounds with potential pharmacological activities (Alagarsamy & Murugesan, 2007).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as X-ray crystallography and spectroscopy (NMR, IR, MS) are used to confirm the structure, providing insights into the electronic and geometrical parameters that are crucial for their biological activity. Studies on compounds like 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one elucidate the structural properties and interactions at the molecular level (Wu et al., 2022).
科学的研究の応用
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been synthesized and investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) reported that certain quinazoline compounds showed significant activity against microbes and demonstrated good profiles against both pain and inflammation. These findings suggest that specific modifications in the quinazoline structure, such as the addition of methyl/methoxy groups and substitutions at key positions, are crucial for enhancing their biological activity. The research underscores the potential of quinazoline derivatives as sources for developing compounds with lesser side effects for antimicrobial, analgesic, and anti-inflammatory applications (Dash, B., Dash, S., Laloo, D., & Medhi, C., 2017).
Pharmacological Screening
Another study conducted by Hanusek et al. (2001) focused on the synthesis of substituted 2-benzoylaminothiobenzamides and their conversion into quinazoline-4-thiones. This research highlights the chemical versatility and the potential for structural modification of quinazoline derivatives, which can be pivotal for developing novel pharmacological agents. The study provides insights into the preferred tautomeric forms and the impact of substituents on the quinazoline ring, which could be beneficial for designing drugs with improved efficacy and reduced side effects (Hanusek, J., Hejtmánková, L., Kubicová, L., & Sedlák, M., 2001).
Corrosion Inhibition
Quinazoline derivatives also find applications in materials science, such as corrosion inhibition. Kumar et al. (2020) explored the use of quinazoline derivatives as corrosion inhibitors for mild steel in acidic media. The study demonstrated that these compounds effectively inhibit corrosion, with efficiencies up to 95.50% for certain derivatives at optimum concentrations. This research opens up avenues for using quinazoline-based compounds in industrial applications to protect metals against corrosion, thereby extending their lifespan and reducing maintenance costs (Kumar, C., Prashanth, M., Mohana, K., Jagadeesha, M., Raghu, M., Lokanath, N., Mahesha, & Kumar, K., 2020).
将来の方向性
特性
CAS番号 |
688355-99-9 |
|---|---|
製品名 |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
分子式 |
C16H15N3OS |
分子量 |
297.38 |
IUPAC名 |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChIキー |
LLXVFENTNAWDAE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
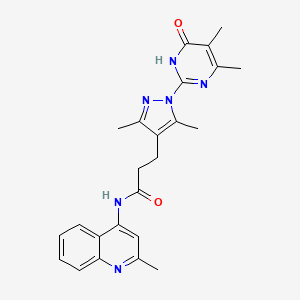
![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)
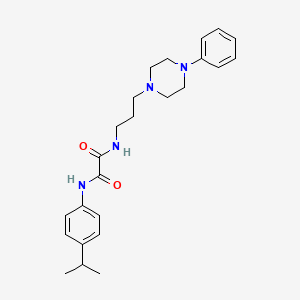
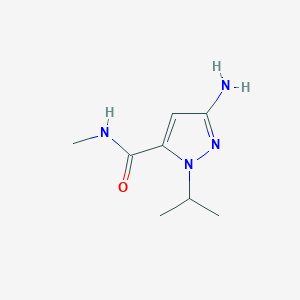
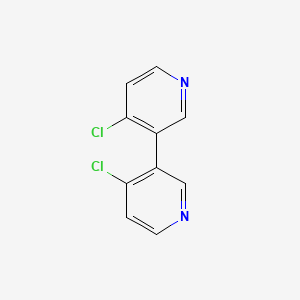
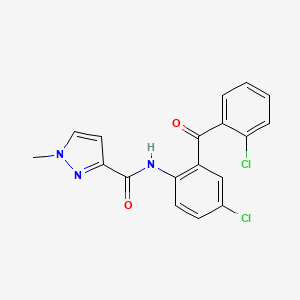
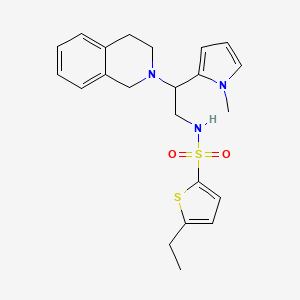
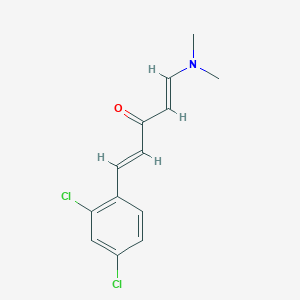
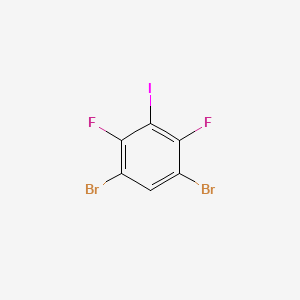
![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)